N-demethyl Pazopanib, a positional isomer of Pazopanib, is an important compound in the field of medicinal chemistry, particularly as a potential therapeutic agent. Pazopanib itself is a potent and selective inhibitor of various receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and c-KIT, which are implicated in tumor growth and angiogenesis. N-demethyl Pazopanib is primarily studied for its pharmacological properties and potential applications in cancer treatment.
N-demethyl Pazopanib can be derived from the parent compound Pazopanib through metabolic processes or synthetic routes. It is classified under the category of small molecule inhibitors used in targeted cancer therapies. The International Union of Pure and Applied Chemistry (IUPAC) name for N-demethyl Pazopanib is 5-[[4-[(2,3-dimethylindazol-6-yl)-methylamino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide.
The synthesis of N-demethyl Pazopanib involves several key steps:
The molecular formula for N-demethyl Pazopanib is with a molecular weight of approximately 437.52 g/mol. The structure features:
The compound's three-dimensional conformation plays a critical role in its interaction with target receptors, influencing its efficacy as an inhibitor .
N-demethyl Pazopanib can participate in various chemical reactions relevant to its synthesis and modification:
N-demethyl Pazopanib functions primarily as a receptor tyrosine kinase inhibitor. Its mechanism of action involves:
These properties are crucial for understanding the pharmacokinetics and bioavailability of N-demethyl Pazopanib.
N-demethyl Pazopanib has significant applications in cancer research:
CAS No.: 2322-77-2
CAS No.: 7621-14-9
CAS No.: 8031-14-9
CAS No.:
CAS No.:
CAS No.: 668462-13-3